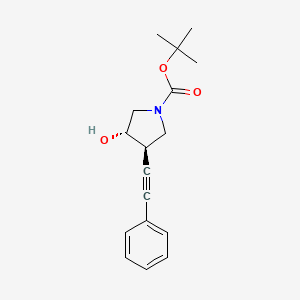![molecular formula C8H12N4 B1485235 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile CAS No. 2098008-58-1](/img/structure/B1485235.png)
2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile
Vue d'ensemble
Description
2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile (2-APAPN) is an organic compound with the molecular formula C7H12N4. It is an amide derivative of acetonitrile and is commonly used as a reagent in organic synthesis. 2-APAPN has been studied extensively for its potential applications in scientific research, such as in the fields of biochemistry, physiology, and pharmacology.
Mécanisme D'action
2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile acts as an inhibitor of the mitochondrial pyruvate dehydrogenase complex (PDC). It binds to the active site of the enzyme and blocks the conversion of pyruvate to acetyl-CoA, thus inhibiting the oxidation of pyruvate and the production of ATP. In addition, 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile has been shown to inhibit the activity of the enzyme cytochrome P450 2B4 (CYP2B4), which is involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the mitochondrial pyruvate dehydrogenase complex (PDC), which plays an important role in the regulation of energy metabolism. In addition, it has been shown to inhibit the activity of the enzyme cytochrome P450 2B4 (CYP2B4), which is involved in the metabolism of drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized. In addition, it is stable and has a long shelf life. However, there are some limitations to its use. It is a potent inhibitor of both the mitochondrial pyruvate dehydrogenase complex (PDC) and the enzyme cytochrome P450 2B4 (CYP2B4), and high concentrations of 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile can have toxic effects on cells.
Orientations Futures
2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile has potential applications in a wide range of scientific research areas. In the field of biochemistry, it could be used to study the regulation of energy metabolism and the metabolism of drugs and other xenobiotics. In the field of physiology, it could be used to study the effects of drugs on the body and the mechanisms of drug action. In the field of pharmacology, it could be used to study the pharmacokinetics and pharmacodynamics of drugs. In addition, it could be used in studies of gene expression and cell metabolism.
Applications De Recherche Scientifique
2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile has been widely used in scientific research due to its ability to act as an inhibitor of several enzymes, including the mitochondrial pyruvate dehydrogenase complex (PDC). It has also been used as a substrate for the enzyme cytochrome P450 2B4 (CYP2B4). 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile has been used in studies of cell metabolism, drug metabolism, and drug toxicity. It has also been used in studies of the pharmacokinetics and pharmacodynamics of drugs, and in studies of the regulation of gene expression.
Propriétés
IUPAC Name |
2-[4-(3-aminopropyl)pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-3-1-2-8-6-11-12(7-8)5-4-10/h6-7H,1-3,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUUOZGCGINIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC#N)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate](/img/structure/B1485152.png)
![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride](/img/structure/B1485154.png)
![4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline](/img/structure/B1485158.png)
![2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1485160.png)

![3-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1485166.png)

![4-[(Pyridin-3-yl)methyl]azepane dihydrochloride](/img/structure/B1485168.png)


![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[d][1,2,3]triazole](/img/structure/B1485171.png)
![3-(prop-2-yn-1-yl)-3H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485172.png)

